Cadmium zinc sulfide can be sourced from natural minerals or synthesized through various chemical methods. It is classified under the broader category of sulfides and semiconductors, specifically within the II-VI group of semiconductors. The material's properties can be significantly altered by varying the ratio of cadmium to zinc, which influences its band gap energy and optical characteristics.
Cadmium zinc sulfide can be synthesized using several methods, including:
The hydrothermal synthesis typically requires maintaining specific temperature and pressure conditions to facilitate the reaction between cadmium sources and sulfur. The resulting products are often characterized using X-ray diffraction (XRD) to confirm phase purity and crystallinity.
Cadmium zinc sulfide crystallizes in two primary forms: cubic (zinc blende) and hexagonal (wurtzite). The choice of structure depends on the synthesis conditions and the ratio of cadmium to zinc. The wurtzite structure is particularly noted for its anisotropic properties, which can be advantageous in certain applications.
The primary reactions involved in synthesizing cadmium zinc sulfide include:
The synthesis reactions often require careful control of temperature and reactant concentrations to ensure complete conversion and desired product characteristics. X-ray diffraction patterns are used to analyze phase composition post-synthesis.
The mechanism by which cadmium zinc sulfide operates as a semiconductor involves electron excitation across its band gap when exposed to light. This excitation generates electron-hole pairs that can participate in conduction processes or recombine, releasing energy.
Cadmium zinc sulfide finds extensive use across various scientific fields:
Cadmium zinc sulfide manifests as a homogeneous crystalline alloy synthesized through high-temperature sintering of cadmium sulfide and zinc sulfide precursors, typically ranging between 800–900°C [7] [8]. This process yields a thermodynamically stable solid solution rather than a mechanical mixture, with zinc and cadmium atoms occupying crystallographically equivalent positions within the sulfur sublattice.
Crystal Structure:The compound exhibits polymorphism, crystallizing in either hexagonal (wurtzite) or cubic (zincblende) structures contingent upon synthesis parameters:
Table 1: Crystallographic Parameters of Cadmium Zinc Sulfide
Zinc Content (x) | Crystal System | Lattice Parameter (Å) | Space Group |
---|---|---|---|
0.1 | Hexagonal | a=4.136, c=6.714 | P63mc |
0.2–0.25 | Hexagonal → Cubic Transition | Variable | Mixed Phase |
>0.5 | Cubic | a=5.832 | F-43m |
Compositional Range:Industrial formulations typically incorporate 10–25% zinc sulfide to optimize optical and structural performance. Artists' pigments utilize ≈20–25% ZnS for lighter yellow hues, whereas photovoltaic applications optimize at ≈10% zinc (Cd0.9Zn0.1S) to balance bandgap widening and lattice matching with absorber layers [5] [6].
The development of cadmium zinc sulfide emerged from two distinct technological trajectories: military applications and industrial material science.
Pigment Innovation (1840s):Following cadmium's isolation by Friedrich Stromeyer in 1817, synthetic efforts yielded cadmium sulfide pigments by the 1840s. The zinc-cadmium solid solution variant was subsequently engineered to produce stable, lightfast yellow pigments with superior tinting strength and thermal stability compared to organic alternatives. These were commercialized as "Cadmium Yellow Light" (Colour Index: PY35) and became integral to artists' palettes and industrial coatings [5] [10].
Military Applications (1950s–1960s):Under Operation Large Area Coverage (LAC), the United States Army Chemical Corps dispersed micronized cadmium zinc sulfide particles over 33 urban and rural locations across the United States, Canada, and the United Kingdom. This compound was selected due to:
Semiconductor Development (Late 20th Century):Recognition of cadmium zinc sulfide's tunable bandgap (2.42–3.67 eV) spurred adoption in optoelectronics. Its application as a window layer in Cu(In,Ga)Se2 solar cells emerged in the 1990s, reducing absorption losses while maintaining lattice compatibility [6].
Optical Properties:Bandgap engineering through zinc substitution enables precise spectral control:
Table 2: Optical and Electrical Properties of Cadmium Zinc Sulfide Thin Films
Property | Cd0.9Zn0.1S | Measurement Conditions |
---|---|---|
Bandgap | 2.53 eV | UV-Vis Spectroscopy |
DC Conductivity (σ) | 3.1×10−4 Ω−1cm−1 | 300K, Vacuum, Two-Probe Method |
Activation Energy | 0.31 eV | Arrhenius Plot (lnσ vs 1/T) |
Absorption Coefficient (α) | >104 cm−1 | Visible Spectrum |
Electrical Behavior:Conduction occurs via thermally activated hopping mechanisms, as evidenced by linear Arrhenius plots of direct current conductivity. Screen-printed Cd0.9Zn0.1S films demonstrate conductivity activation energies of 0.31 eV, indicating semiconductor functionality suitable for photovoltaic devices [6].
Thermal and Chemical Stability:
Morphological Parameters:
These intrinsic characteristics underpin cadmium zinc sulfide's utility across diverse technological domains, from renewable energy to specialized pigments, while avoiding the pharmacological and toxicological profiles excluded from this discussion per analytical parameters.
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